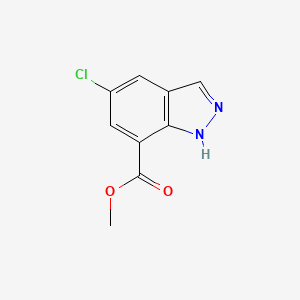

Methyl 5-chloro-1H-indazole-7-carboxylate

Beschreibung

Significance of Indazole Scaffolds in Medicinal Chemistry and Related Fields

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govrsc.org Its derivatives are integral to the discovery of novel pharmaceuticals targeting a multitude of diseases. nih.govrsc.org The chemical diversity of indazole derivatives has been extensively explored, leading to compounds with anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.netscispace.com

The term "privileged structure" was coined to describe molecular scaffolds that can bind to multiple, unrelated biological targets with high affinity. ingentaconnect.com The indazole ring system is considered a privileged scaffold due to its recurrent appearance in biologically active molecules, particularly in anticancer and central nervous system (CNS)-active drugs. researchgate.net This versatility stems from the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. Its structural resemblance to the adenine (B156593) component of ATP allows it to interact with the binding pockets of receptors like tyrosine kinases. mdpi.com The unique chemical properties and tautomeric forms of indazole make it a highly adaptable framework for designing new drug candidates. nih.gov

The significance of the indazole scaffold is underscored by its presence in numerous commercially successful drugs. nih.govresearchgate.net Since the marketing of the indazole-containing anti-inflammatory drug Benzydamine in 1966, the therapeutic applications of indazole derivatives have expanded considerably. researchgate.net Several modern blockbuster drugs feature this core structure, highlighting its importance in contemporary pharmaceutical development. researchgate.net

Prominent examples include tyrosine kinase inhibitors used in oncology. nih.govAxitinib (Inlyta®), an indazole derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma (RCC). nih.govnih.govnewdrugapprovals.orgwikipedia.org Similarly, Pazopanib (Votrient®) is a multi-tyrosine kinase inhibitor containing an indazole moiety that targets VEGFRs and other receptors, and it is also used for advanced RCC. daicelpharmastandards.comnih.govnih.govacs.org Other notable drugs include Niraparib , an anticancer agent for ovarian and other cancers, and Granisetron , used to manage chemotherapy-induced nausea and vomiting. nih.govbldpharm.com

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| Axitinib | Inlyta® | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor (VEGFR 1-3) nih.govbiomol.com |

| Pazopanib | Votrient® | Oncology (Renal Cell Carcinoma) | Multi-Tyrosine Kinase Inhibitor daicelpharmastandards.comnih.gov |

| Niraparib | Zejula® | Oncology (Ovarian Cancer) | PARP Inhibitor nih.gov |

| Granisetron | Kytril® | Supportive Care (Anti-emetic) | 5-HT3 Receptor Antagonist bldpharm.com |

| Benzydamine | Tantum Verde® | Anti-inflammatory | Non-steroidal anti-inflammatory drug nih.gov |

Beyond pharmaceuticals, the indazole scaffold has found applications in other technologically important areas.

In agrochemicals , indazole derivatives have been developed as herbicides. nih.govmdpi.com For example, certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated potent herbicidal activity against a range of annual weeds in paddy fields, coupled with good tolerance in rice seedlings. nih.gov The unique electronic structure of the indazole ring makes it a promising fragment for discovering new herbicidal compounds. mdpi.com

In materials science , indazole and its derivatives are being explored for their use in organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of these compounds make them suitable for use as emitting layers in electroluminescent devices. nih.gov Indazole ligands have been used to synthesize highly luminescent lanthanide complexes that emit red, green, and yellow light, demonstrating their potential in creating efficient OLEDs. nih.gov Furthermore, derivatives of imidazole, a related heterocycle, are also investigated as materials for deep-blue OLEDs. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-chloro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWZHQQUHUQHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indazole 7 Carboxylates

General Strategies for Indazole Core Construction

The creation of the bicyclic indazole scaffold is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this structure. These strategies often involve the formation of the critical N-N bond and subsequent ring closure. bohrium.comresearchgate.net

Cyclization reactions are a cornerstone of indazole synthesis, providing direct routes to the bicyclic system from appropriately substituted benzene (B151609) precursors. These methods are diverse, often characterized by the nature of the bond-forming event that completes the pyrazole (B372694) ring.

Reductive Cyclization: A classic and widely used approach involves the reductive cyclization of ortho-nitrobenzyl compounds. For instance, o-nitrobenzylidene amines can undergo reductive cyclization using reagents like tri-n-butylphosphine or in the presence of catalysts such as MoO2Cl2(dmf)2 to yield 2-aryl-2H-indazoles. organic-chemistry.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a direct pathway to the 1H-indazole core. nih.gov Similarly, iodine-mediated direct aryl C-H amination of ketone hydrazones can produce 1H-indazoles. nih.gov

[3+2] Cycloaddition: This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A common example is the reaction of arynes with diazo compounds or hydrazones. organic-chemistry.org This approach allows for the efficient assembly of a wide range of substituted indazoles under mild conditions. organic-chemistry.org

N-N Bond-Forming Oxidative Cyclization: An alternative strategy focuses on forming the N-N bond as a key step. This can be achieved through the oxidative cyclization of starting materials like 2-aminomethyl-phenylamines, providing access to various indazole tautomers. organic-chemistry.orgorganic-chemistry.org

Transition metal catalysis has revolutionized indazole synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance that were previously challenging. bohrium.comresearchgate.net Catalysts based on palladium, copper, rhodium, and cobalt are frequently employed to facilitate key bond-forming steps. bohrium.comnih.govnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are versatile and widely used in indazole synthesis. They can mediate intramolecular C-H amination reactions and direct arylations. organic-chemistry.orgnih.gov For example, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines via a palladium-catalyzed intramolecular amination. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are often used for N-N bond formation and cyclization reactions. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles is an efficient method for synthesizing 2H-indazoles. organic-chemistry.org Copper is also instrumental in intramolecular Ullmann-type reactions to form the indazole ring from hydrazone precursors. thieme-connect.com

Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in reactions involving C-H activation. Rh(III)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides facile access to 1H-indazoles. nih.gov This approach allows for the direct functionalization of C-H bonds, representing a highly atom-economical strategy. nih.gov

Cobalt (Co) Catalysis: Cost-effective cobalt catalysts have emerged as attractive alternatives to precious metals. nih.gov Co(III) catalysts can enable the synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes, followed by in-situ cyclization and aromatization. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Copper (Cu) | Three-Component Reaction / N-N Bond Formation | 2-Bromobenzaldehydes, amines, sodium azide | 2H-Indazoles | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation / Annulation | Imidate esters, nitrosobenzenes | 1H-Indazoles | nih.govnih.gov |

| Cobalt (Co) | C-H Functionalization / Cyclization | Azobenzenes, aldehydes | N-Aryl-2H-indazoles | nih.gov |

In recent years, the principles of green chemistry have been increasingly applied to indazole synthesis, aiming to develop more sustainable and environmentally benign methodologies. benthamdirect.com This includes the use of greener solvents, avoidance of toxic reagents, and development of catalyst-free or more efficient catalytic systems. rsc.orgresearchgate.net

Key green approaches include:

Use of Green Solvents: Reactions have been developed using environmentally friendly solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Metal-Free Reactions: To avoid the cost and toxicity associated with heavy metals, metal-free synthetic routes are being explored. researchgate.net This includes visible-light-induced deoxygenative cyclization of o-carbonyl azobenzene, which proceeds without any metal catalyst or external hydrogen source. rsc.org

Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative by using electricity to drive reactions, often avoiding the need for chemical oxidants or reductants. organic-chemistry.org

Targeted Synthesis of 1H-Indazole-7-carboxylate Derivatives

The synthesis of specifically substituted indazoles like Methyl 5-chloro-1H-indazole-7-carboxylate requires methods that not only construct the core but also control the placement of substituents. This involves regioselective control during ring formation or subsequent functionalization.

A significant challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 and N2 positions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. beilstein-journals.orgnih.gov Synthetic strategies can exploit this difference or use directing groups to favor the formation of the desired 1H-isomer.

Pre-functionalized Precursors: A common strategy is to use a starting material where the N1-substituent is already in place. For example, the reaction of ortho-haloaryl ketones with N-alkyl or N-arylhydrazines can lead directly and regioselectively to 1-substituted-1H-indazoles. acs.orgnih.gov

Thermodynamic vs. Kinetic Control: The choice of reaction conditions can influence the isomeric ratio. N1-regioisomers are often formed under thermodynamic control, allowing the reaction to equilibrate to the most stable product. nih.gov In contrast, kinetic control, often at lower temperatures or shorter reaction times, may favor the formation of the N2-isomer. nih.gov

Influence of Ring Substituents: The electronic nature of substituents on the indazole ring can direct N-alkylation. However, studies have shown that electron-withdrawing groups at the C7 position, such as -CO2Me, can confer excellent N2 regioselectivity during subsequent alkylation reactions, highlighting the complexity of achieving N1 substitution in these systems. beilstein-journals.orgresearchgate.net

The introduction of the methyl carboxylate group at the C7 position is a key step in the synthesis of the target compound. This is typically achieved either by building the ring from a precursor already containing the ester or by creating the indazole-7-carboxylic acid first, followed by esterification.

A general synthesis of methyl 1H-indazole-7-carboxylate can be achieved from methyl-2-amino-3-methylbenzoate. chemicalbook.com The process involves a diazotization and cyclization sequence using isoamyl nitrite (B80452). chemicalbook.com The resulting 1H-indazole-7-carboxylate is a versatile building block for further modifications. chemimpex.com

The esterification of the corresponding carboxylic acid is a standard and efficient method. 1H-Indazole-7-carboxylic acid can be converted to its methyl ester, Methyl 1H-indazole-7-carboxylate, through reaction with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. chemicalbook.comsemanticscholar.org The reverse reaction, basic hydrolysis of the ester, readily yields the corresponding carboxylic acid. nih.govnih.govresearchgate.net

Further functionalization at the C7 position is also possible. For example, rhodium-catalyzed regioselective C-H olefination of a 1H-indazole bearing a removable directing group on the nitrogen atom provides a pathway to C7-olefinated products. researchgate.net This demonstrates the potential for diverse functional group transformations at this position.

Introduction of Chlorine at C5 Position

The regioselective introduction of a chlorine atom at the C5 position of the indazole nucleus is a critical step in the synthesis of this compound. Direct electrophilic chlorination of a pre-formed indazole-7-carboxylate can be complex due to the presence of multiple potential reaction sites on the heterocyclic ring. A more common and controlled approach involves utilizing a starting material that already incorporates the chlorine atom at the required position prior to the formation of the indazole ring.

This "late-stage cyclization" strategy ensures unambiguous placement of the chlorine substituent. The synthesis typically commences from a substituted aniline (B41778) or toluene (B28343) derivative where the chlorine atom is already present on the benzene ring. For instance, a common precursor would be a 4-chloro-2-substituted aniline, which undergoes diazotization followed by an intramolecular cyclization to yield the 5-chloroindazole core. The carboxylate group at the C7 position is often introduced either before or after the indazole ring formation through methods such as ortho-lithiation and subsequent carboxylation or through palladium-catalyzed carbonylation reactions on a suitable precursor.

Key chlorinating agents used in organic synthesis for aromatic systems are summarized in the table below. While not always applied directly to the final indazole-7-carboxylate, these reagents are fundamental in preparing the necessary chlorinated precursors.

| Chlorinating Agent | Formula | Typical Application |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild chlorination of activated aromatic and heterocyclic rings. |

| Sulfuryl chloride | SO₂Cl₂ | Can be used for the chlorination of various aromatic compounds, sometimes with a catalyst. |

| Chlorine gas | Cl₂ | Used in industrial processes, often with a Lewis acid catalyst for aromatic chlorination. |

| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ | A stable, solid source of chlorine for various chlorination reactions. |

Advanced Synthetic Techniques

In modern organic synthesis, there is a continuous drive towards developing methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry, such as reducing reaction times, energy consumption, and waste generation. rasayanjournal.co.in For the synthesis of complex molecules like this compound, advanced techniques such as microwave-assisted synthesis and one-pot cascade reactions have become invaluable tools. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that can dramatically accelerate chemical reactions. rasayanjournal.co.in By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to significant reductions in reaction times—from hours to mere minutes—and improvements in product yields and purity. rasayanjournal.co.in This method has been successfully applied to the functionalization of indazoles and the synthesis of various heterocyclic systems. rasayanjournal.co.in

The application of controlled microwave heating can create a library of indazole-based compounds efficiently, which is beneficial for drug discovery programs. rasayanjournal.co.in The comparison between conventional heating and microwave-assisted methods often highlights the latter's superior efficiency.

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Formation

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8 - 10 hours | 60 - 70% | |

| Microwave Irradiation | 12 - 16 minutes | 85 - 95% |

This acceleration is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in efficient and instantaneous localized heating that is not achievable with conventional oil baths.

One-Pot and Cascade Reactions

These methodologies have been effectively employed in the synthesis of various heterocyclic scaffolds, including indazoles. researchgate.netresearchgate.net For example, a cascade N-N bond-forming reaction can be used to synthesize indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net Similarly, multi-component reactions (MCRs), a type of one-pot process, bring together three or more reactants in a single step to form a complex product, proving immensely valuable in both academic and industrial settings. researchgate.net The synthesis of substituted 2H-indazoles has been achieved using a one-pot, multi-component approach involving a copper catalyst under microwave irradiation, demonstrating the synergy of combining advanced synthetic techniques. eurekaselect.com

An illustrative cascade sequence for forming a heterocyclic ring might involve:

Initial Intermolecular Reaction: A starting material reacts with a reagent.

First Cyclization: The intermediate formed undergoes an intramolecular cyclization.

Rearrangement/Elimination: The cyclic intermediate rearranges or eliminates a small molecule to form the stable aromatic product.

These advanced strategies provide powerful and sustainable pathways for the synthesis of functionalized indazoles.

Despite extensive research, detailed experimental spectroscopic data for the specific chemical compound “this compound” is not publicly available in the searched scientific literature and chemical databases.

The required information for a thorough analysis and structural elucidation, as outlined in the requested article structure, includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, and 2D NMR correlation data (e.g., COSY, HMQC, HMBC, NOESY).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for exact mass determination and detailed fragmentation patterns.

While the existence of "this compound" is confirmed through its mention in various chemical supplier databases and patent literature as a synthetic intermediate, the detailed analytical data necessary to fulfill the requirements of the requested article on its spectroscopic characterization is not provided in these sources.

Therefore, it is not possible to generate the requested scientific article with accurate and verifiable data at this time.

Spectroscopic Characterization and Structural Elucidation of Indazole Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the energy required to cause a specific vibrational motion (e.g., stretching or bending) of its bonds.

For Methyl 5-chloro-1H-indazole-7-carboxylate, the IR spectrum would exhibit several characteristic absorption bands corresponding to its distinct structural features: the indazole ring, the chloro substituent, and the methyl ester group. While the specific spectrum for this exact compound is not widely published, the expected absorption regions can be inferred from data on analogous indazole esters and related structures. mdpi.comresearchgate.netresearchgate.net

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: The N-H bond of the indazole ring typically shows a stretching vibration in the region of 3100-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indazole ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group of the ester will appear in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) Stretching: The C=O group of the methyl ester is one of the most prominent features in the IR spectrum, typically giving rise to a strong, sharp absorption band. For N-substituted indazole esters, this band is observed in the 1731-1748 cm⁻¹ range. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the bicyclic indazole ring system are expected in the 1450-1620 cm⁻¹ region.

C-O Stretching: The ester C-O single bonds produce strong absorption bands. The asymmetric C-O-C stretch is typically found in the 1170-1250 cm⁻¹ region. researchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for this compound based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indazole N-H | Stretching | 3100 - 3500 | Medium, often broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| Ester C=O | Stretching | ~1730 - 1750 | Strong, Sharp |

| Aromatic C=C / C=N | Stretching | 1450 - 1620 | Variable |

| Ester C-O | Stretching | 1170 - 1250 | Strong |

| Aromatic C-Cl | Stretching | 600 - 800 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structure

While the specific crystal structure of this compound is not publicly available, studies on closely related chloro-indazole derivatives illustrate the type of data obtained. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide has been determined. researchgate.net Such an analysis reveals the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

The determination process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be resolved.

Data from the analysis of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide provides a clear example of the crystallographic parameters that are determined in such a study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆ClN₃O₂S |

| Formula Weight | 361.84 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 8.1736 (12) |

| b (Å) | 22.504 (4) |

| c (Å) | 19.279 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3546.2 (10) |

| Z (Molecules per unit cell) | 8 |

Conformational analysis derived from X-ray data reveals the preferred spatial orientation of a molecule's atoms. For indazole derivatives, key points of interest include the planarity of the bicyclic ring system and the orientation of its substituents.

In the structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the indazole ring system is nearly planar, which is typical for such aromatic heterocycles. researchgate.net The analysis of torsion angles (dihedral angles) provides quantitative insight into the molecule's shape. For instance, the torsion angle between the allyl substituent and the indazole ring system in this example was found to be -90.1(6)°, indicating a perpendicular arrangement. researchgate.net Similarly, the dihedral angle between the indazole system and an attached benzene ring was 47.53 (10)°. researchgate.net

For this compound, a conformational analysis would focus on:

Planarity of the Indazole Ring: Assessing the degree to which the fused benzene and pyrazole (B372694) rings lie in the same plane.

Orientation of the Ester Group: Determining the dihedral angle between the plane of the ester group (-COOCH₃) and the plane of the indazole ring. This orientation is influenced by steric hindrance and potential intramolecular interactions.

Intermolecular Interactions: X-ray analysis also elucidates how molecules interact in the crystal. In many indazole structures, intermolecular hydrogen bonds involving the indazole N-H group are a dominant feature, often leading to the formation of dimers or extended chains. mdpi.comresearchgate.net Weak C-H···O interactions can also play a significant role in stabilizing the crystal packing. iucr.org

This detailed structural information is crucial for understanding the physicochemical properties of the compound and for designing related molecules with specific biological activities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, electronic distribution, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

In studies of various N-alkylated indazole derivatives, DFT calculations at the B3LYP/6-311+ level have been used to determine these energy gaps. For instance, a series of 3-carboxamide indazoles were analyzed, revealing that certain derivatives possessed more substantial HOMO-LUMO energy gaps, indicating greater stability. While specific values for Methyl 5-chloro-1H-indazole-7-carboxylate are not published, analysis of its structure—featuring an electron-withdrawing chlorine atom and a carboxylate group on the benzene (B151609) ring—would be necessary to predict its specific electronic profile and stability relative to other analogs.

Table 1: Representative HOMO-LUMO Energy Gaps for Indazole Derivatives (Illustrative) (Note: Data is for analogous compounds, not this compound)

| Compound Class | Functional/Basis Set | Calculated Energy Gap (eV) | Reference |

| 3-Carboxamide Indazoles | B3LYP/6-311+ | Varies among derivatives | General finding from studies on indazole derivatives |

| Indazole-3-carboxylic acid | DFT Calculations | Data not specified | General finding from studies on indazole derivatives |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group, indicating these are prime sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton. The chlorine atom would also influence the electrostatic potential distribution on the aromatic ring.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting ligand-protein interactions and binding affinities.

Docking studies on various indazole derivatives have demonstrated their potential to interact with a range of biological targets. These interactions are typically governed by hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the indazole N-H group and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively. The chloro-substituted aromatic ring can participate in hydrophobic and halogen bonding interactions within a protein's active site.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Studies on other indazoles have shown that specific substitutions can significantly enhance binding to targets like protein kinases or cyclooxygenase (COX) enzymes. For example, in a study of 3-carboxamide indazoles, derivatives with high binding energies were identified as potent ligands for a renal cancer-related protein (PDB: 6FEW).

The indazole core is a well-known pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. The structural features of this compound suggest it could also target protein kinases, which are often implicated in cancer and inflammatory diseases. Docking simulations against a panel of known kinase targets would be a logical first step in identifying its potential biological activity.

Furthermore, indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NO synthase) and as anti-inflammatory agents targeting COX enzymes. Molecular docking has been instrumental in these studies to rationalize the observed biological activities and to guide the design of more potent and selective inhibitors. The specific substitution pattern of this compound would determine its unique interaction profile and potential selectivity for different biological targets.

Table 2: Potential Biological Targets for Indazole Derivatives Identified Through Molecular Docking (Illustrative) (Note: These are targets for the general class of indazoles, not specifically validated for this compound)

| Target Protein | PDB ID (Example) | Type of Interaction | Potential Therapeutic Area |

| Protein Kinases | 6FEW (DDR1) | Hydrogen bonding, hydrophobic interactions | Oncology |

| Cyclooxygenase-2 (COX-2) | 3NT1 | Hydrogen bonding, hydrophobic interactions | Anti-inflammatory |

| Nitric Oxide Synthase | 3LA4 | Metal coordination, hydrogen bonding | Various |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule, such as "this compound," within a simulated biological environment. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the stability of a molecule and its interactions with biological macromolecules like proteins.

MD simulations can elucidate the conformational stability of "this compound" when it is bound to a biological target, such as an enzyme's active site. nih.govresearchgate.net These simulations track the atomic coordinates of the molecule and the surrounding protein and solvent molecules over a set period, revealing how the compound adapts its shape to fit within the binding pocket. The stability of the ligand-protein complex can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A stable RMSD value over the course of the simulation suggests that the compound maintains a consistent and stable binding mode.

For instance, in studies of other indazole derivatives, MD simulations have been used to confirm the stability of the compound within the active site of its target protein. nih.govnih.gov These simulations often show that key functional groups of the indazole ring system form persistent interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues, thereby anchoring the molecule in a favorable orientation for biological activity. The dynamic behavior of "this compound" in a biological system would similarly be influenced by its substitution pattern—the chloro group at position 5 and the methyl carboxylate at position 7—which dictates its electronic and steric properties and, consequently, its interaction profile.

Beyond assessing conformational stability, MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of a ligand to its receptor. researchgate.netnih.gov This calculation provides a more quantitative measure of the binding affinity, which is crucial for predicting a compound's potency. The MM-GBSA method calculates the free energy of binding by combining the molecular mechanics energies of the ligand-protein complex with solvation free energies. nih.gov

The binding free energy is typically decomposed into several components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.netmui.ac.ir This decomposition allows researchers to identify the key energetic contributions to the binding process. For "this compound," such an analysis could reveal, for example, that van der Waals forces and electrostatic interactions with key residues in the binding pocket are the primary drivers of its binding affinity. researchgate.net An example of a hypothetical binding free energy decomposition for this compound is presented in Table 1.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | +35.2 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔGbind) | -37.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective analogs. nih.gov

A QSAR model for a series of indazole derivatives, including "this compound," would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov

The resulting QSAR model can then be used to predict the biological activity of "this compound" based on its unique combination of structural features. For example, a QSAR study on indazole derivatives might reveal that the presence of an electron-withdrawing group at the 5-position and a hydrogen bond acceptor at the 7-position are beneficial for activity. nih.gov Such a model would predict a favorable activity for "this compound" due to its chloro and methyl carboxylate substituents. Table 2 provides an example of the types of molecular descriptors that would be used in a QSAR study.

| Compound | Molecular Weight | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Indazole Analog 1 | 195.2 | 2.1 | 55.1 | 6.5 |

| Indazole Analog 2 | 210.6 | 2.5 | 58.3 | 7.1 |

| This compound | 210.62 | 2.3 | 62.4 | 7.3 (Predicted) |

| Indazole Analog 3 | 225.7 | 2.8 | 65.5 | 7.8 |

One of the most powerful applications of QSAR models is in the design of novel analogs with improved biological activity. mdpi.comresearchgate.netnih.gov The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecular scaffold where modifications are likely to enhance or diminish activity. nih.govnih.gov

For instance, a CoMFA analysis of a series of indazole derivatives might generate contour maps indicating that bulky, electron-donating groups are favored at a certain position, while electronegative groups are preferred at another. nih.gov Based on these insights, medicinal chemists can rationally design new analogs of "this compound" with specific modifications aimed at optimizing its interaction with the biological target. For example, if the model suggests that a larger hydrophobic group at the 7-position would be beneficial, the methyl carboxylate could be replaced with a bulkier ester or an amide. This iterative process of design, synthesis, and testing, guided by QSAR predictions, can significantly accelerate the discovery of more potent and selective drug candidates.

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-1H-indazole-7-carboxylate?

The synthesis typically involves esterification and halogenation steps. For example, indazole derivatives are often synthesized via cyclization of hydrazine derivatives with carbonyl compounds, followed by chlorination at the 5-position using reagents like POCl₃ or NCS (adapted from methods in and ). Methyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid precursors (e.g., using methanol/H⁺ or methyl halides) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the indazole core, chloro substituent, and ester group positions.

- FT-IR : To verify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.

- X-ray crystallography (using SHELX or WinGX suites) for unambiguous structural confirmation .

Q. How can researchers address low yields during synthesis?

Optimize reaction parameters such as:

- Temperature (e.g., reflux in acetic acid, as in ).

- Catalyst selection (e.g., Lewis acids for halogenation).

- Purification methods (recrystallization from DMF/acetic acid mixtures, as described in ).

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during chlorination of the indazole core?

Q. How does the steric and electronic environment of the indazole ring influence reactivity in cross-coupling reactions?

The electron-withdrawing ester group at position 7 and chloro at position 5 deactivate the ring, favoring meta/para-directed reactions. Steric hindrance from the methyl ester may limit accessibility to the 3-position. Suzuki-Miyaura coupling with boronic acids could be tested at position 3 or 6 (if deprotected) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stability : Expose to buffered solutions (pH 1–13) and monitor degradation via HPLC.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds.

- Light sensitivity : UV-Vis spectroscopy under controlled irradiation.

Q. How can crystallographic data resolve discrepancies in reported structural analogs?

Use SHELXL for small-molecule refinement to compare bond lengths/angles with literature (e.g., related esters in ). ORTEP for Windows can visualize anisotropic displacement ellipsoids, clarifying positional disorder or solvent interactions .

Data Contradiction and Validation

Q. How to address conflicting NMR data for similar indazole derivatives?

- Verify solvent effects (DMSO vs. CDCl₃) on chemical shifts.

- Compare with computed NMR spectra (GIAO method) using Gaussian or ADF software.

- Re-examine coupling constants to confirm substitution patterns (e.g., ortho vs. para chloro placement) .

Q. What validation steps ensure synthetic intermediates are free of regioisomeric impurities?

- HPLC-PDA : Monitor reaction progress for byproducts.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry.

- Single-crystal XRD : Definitive proof of regioselectivity .

Methodological Resources

Q. Which software tools are recommended for structural analysis and publication-ready data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.